Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include a triplet for the ethyl ester’s methylene group (δ 4.10–4.30 ppm, J = 7.1 Hz), a singlet for the N-methyl group (δ 3.40 ppm), and a multiplet for the tetrahydropyridine’s methine protons (δ 2.80–3.20 ppm) .
- ¹³C NMR : Peaks at δ 170–175 ppm correspond to the ester carbonyl, while the trifluoromethyl group appears as a quartet (δ 121–124 ppm, J = 270–280 Hz) .
Infrared (IR) Spectroscopy
Strong absorption bands at 1,720 cm⁻¹ (ester C=O stretch), 1,650 cm⁻¹ (amide C=O), and 1,130 cm⁻¹ (C–F stretch) confirm functional groups .
Mass Spectrometry (MS)
The molecular ion peak at m/z 391.77 ([M+H]⁺) matches the molecular formula C₁₆H₁₇ClF₃N₃O₃. Fragmentation pathways include loss of the ethyl group (m/z 363.70) and cleavage of the trifluoromethylpyridine moiety (m/z 228.05) .
Computational Chemistry: DFT-Based Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level provide insights into electronic properties:
- HOMO-LUMO Gap : A gap of 4.3 eV indicates moderate reactivity, with the HOMO localized on the tetrahydropyridine ring and the LUMO on the trifluoromethylpyridine moiety .
- Electrostatic Potential Maps : Regions of high electron density (red) localize around the ester oxygen and pyridine nitrogen, while the trifluoromethyl group exhibits electron-withdrawing characteristics (blue) .
| Parameter | Value (DFT) | Experimental |
|---|---|---|
| Bond Length (C=O, Å) | 1.21 | 1.22 |
| Dihedral Angle (°) | 77.3 | 77.1–77.3 |
| Dipole Moment (Debye) | 5.8 | – |
DFT also predicts rotational barriers of 12–15 kcal/mol for the N-methyl group, consistent with hindered rotation observed in variable-temperature NMR .
Properties
IUPAC Name |
ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O3/c1-4-26-15(25)11-5-6-13(24)23(9(11)2)22(3)14-12(17)7-10(8-21-14)16(18,19)20/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYWOMGBEGLQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105445 | |
| Record name | Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338965-01-8 | |
| Record name | Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338965-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS Number: 338965-01-8) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 391.78 g/mol. It has a melting point range of 75–77 °C and is typically stored at ambient temperature. Its structure includes a pyridine ring which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClF₃N₃O₃ |
| Molecular Weight | 391.78 g/mol |
| Melting Point | 75–77 °C |
| CAS Number | 338965-01-8 |
Research indicates that the compound exhibits antimicrobial , antiparasitic , and antitumor activities. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Antiparasitic Effects : Preliminary data suggest efficacy against protozoan parasites, potentially through interference with metabolic pathways crucial for parasite survival.
- Antitumor Properties : In vitro assays reveal cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The exact mechanism may involve induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
Study 2: Antiparasitic Activity
In a controlled trial, the compound was tested against Leishmania donovani. The results indicated a dose-dependent reduction in parasite load in treated groups compared to controls, suggesting potential as a therapeutic agent for leishmaniasis.
Study 3: Anticancer Potential
A recent investigation assessed the effects on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity that warrants further exploration in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS No.) | Substituents/Modifications | Key Properties/Applications |
|---|---|---|
| Target Compound (338965-01-8) | 3-Cl, 5-CF₃-pyridinyl; methylamino; ethyl ester; 6-oxo tetrahydro-pyridine | Intermediate for bioactive molecules; enhanced stability due to CF₃ and Cl |
| Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate | Tosyl group; thiophene; phenyl; methyl ester | Enantioselective synthesis; melting point: 152–159°C; IR peaks at 1720 cm⁻¹ (ester C=O) |
| Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (194673-13-7) | 2-CF₃; ethyl ester; lacks Cl and methylamino | Similarity score: 0.88; potential intermediate for fluorinated pharmaceuticals |
| 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-... (N/A) | Nitro; phenyl; ethylamino; chloro-pyridinyl | Crystallographic data available; nitro group may enhance reactivity |
Functional Group Impact on Properties
- The CF₃ group also improves metabolic resistance, a feature shared with Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate .
- Ester Groups:
The ethyl ester in the target compound offers a balance between lipophilicity and hydrolytic stability compared to the methyl ester in the tosyl-substituted analog . - Hydrogenation State: The partially hydrogenated pyridine ring (1,4,5,6-tetrahydro) may reduce aromaticity, increasing solubility compared to fully aromatic analogs like 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to minimize impurities?
Methodological Answer:
Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, trifluoromethyl and chloro substituents on the pyridine ring (as seen in structurally similar compounds like ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) can lead to steric hindrance or electronic effects that influence reaction pathways . Use statistical experimental design (e.g., factorial design) to systematically vary parameters and identify critical factors affecting yield and purity. This approach reduces trial-and-error inefficiencies and aligns with methodologies for reaction optimization in heterocyclic chemistry .
Advanced: How can computational methods like quantum chemical calculations guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict electronic properties, such as frontier molecular orbitals or electrostatic potential surfaces, which correlate with binding affinity. For instance, ICReDD’s integrated computational-experimental framework uses reaction path searches to identify energetically favorable intermediates or transition states in pyridinecarboxylate derivatives . Pair these insights with molecular docking studies to screen derivatives for target interactions, prioritizing candidates for synthesis.
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as demonstrated for structurally related tetrahydropyrimidine-carboxylates . Complement with NMR (¹H, ¹³C, and 19F) to resolve stereochemistry and substituent effects, particularly for the trifluoromethyl group and methylamino linkages. For example, 19F NMR is critical for verifying the presence and environment of the CF₃ group .
Advanced: How can researchers resolve contradictions in reported reaction yields for similar pyridinecarboxylate derivatives?
Methodological Answer:
Analyze discrepancies by comparing experimental protocols for variables like reagent purity, solvent drying, or inert atmosphere conditions. Cross-validate results using controlled reproducibility studies, as outlined in methodologies for contested experimental outcomes . For example, inconsistent yields in cyclization steps may arise from trace moisture or oxygen sensitivity, requiring strict adherence to anhydrous protocols .
Basic: What safety protocols are essential when handling this compound’s reactive intermediates?
Methodological Answer:
Follow hazard guidelines for pyridine derivatives with halogen and trifluoromethyl substituents, which may exhibit toxicity or reactivity. Implement fume hood use, personal protective equipment (PPE), and spill containment measures as per safety data sheets (SDS) for structurally similar compounds . For intermediates involving methylamino groups, monitor for exothermic reactions during alkylation steps .
Advanced: What strategies can improve the scalability of multi-step syntheses involving this compound?
Methodological Answer:
Adopt process intensification methods, such as flow chemistry, to enhance heat and mass transfer in critical steps (e.g., cyclization or carboxylation). For example, membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, reducing purification bottlenecks . Optimize solvent recovery and catalyst recycling using life-cycle assessment (LCA) frameworks to align with green chemistry principles .
Basic: How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions?
Methodological Answer:
The electron-withdrawing nature of the CF₃ group directs electrophilic substitution to meta/para positions on the pyridine ring, while steric bulk limits accessibility. Use Hammett constants (σ) to predict electronic effects and molecular modeling to assess steric hindrance. For example, in ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, the CF₃ group stabilizes negative charge accumulation during nucleophilic attacks .
Advanced: How can machine learning models predict synthetic pathways for novel analogs of this compound?
Methodological Answer:
Train models on reaction databases (e.g., Reaxys) using descriptors like atom-pair fingerprints and reaction templates. Integrate quantum-mechanical data (e.g., activation energies) to improve accuracy, as demonstrated in ICReDD’s feedback-driven workflows . Validate predictions with small-scale experiments, prioritizing pathways with high predicted yields and low computational uncertainty.
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C to mitigate hydrolysis of the ester group or oxidation of the methylamino moiety. Use amber vials to protect against photodegradation, as recommended for light-sensitive pyridine derivatives . Regularly monitor purity via HPLC or TLC to detect decomposition.
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
Synthesize isotopically labeled analogs (e.g., ¹³C at the carboxylate group) and track metabolic fate using mass spectrometry imaging (MSI) or NMR-based metabolomics. Compare fragmentation patterns in HRMS to identify biotransformation products, as applied to structurally similar tetrahydropyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
